molecular formula C27H36O7 B15124649 12-Deoxyphorbol 13-angelate 20-acetate

12-Deoxyphorbol 13-angelate 20-acetate

Cat. No.: B15124649
M. Wt: 472.6 g/mol
InChI Key: ZZTJICHINNSOQL-RIYZIHGNSA-N
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Description

Overview of Tigliane (B1223011) Diterpenoids and Phorbol (B1677699) Esters in Academic Context

Tigliane diterpenoids are a class of natural compounds characterized by a distinctive tetracyclic carbon skeleton. They are primarily found in plants of the Euphorbiaceae and Thymelaeaceae families. Phorbol, a key derivative of the tigliane skeleton, is a polyhydroxylated diterpene that can be esterified at various positions, giving rise to a large family of compounds known as phorbol esters.

These esters are renowned for their potent and varied biological activities, most notably their ability to activate protein kinase C (PKC), a family of enzymes crucial for signal transduction in mammalian cells. This activation underpins many of their observed effects, ranging from tumor promotion to pro-apoptotic and anti-proliferative activities in certain cancer cell lines. The specific biological outcome is highly dependent on the nature and position of the ester groups on the phorbol backbone.

Historical Context of Diterpene Ester Research from Euphorbia Species

The plant genus Euphorbia has a long history in traditional medicine, but it was in the 20th century that scientific investigation began to unveil the chemical basis for its potent biological effects. Early research focused on the irritant and toxic properties of the latex produced by many Euphorbia species. This led to the isolation and characterization of a plethora of diterpene esters, including those of the tigliane, ingenane, and daphnane (B1241135) skeletons.

These investigations revealed that the irritant and tumor-promoting activities were largely attributable to specific phorbol esters. This discovery spurred decades of research into the mechanisms of chemical carcinogenesis and the role of PKC in cellular signaling. Over time, the focus of research has expanded to explore the potential therapeutic applications of these compounds, including their use as pharmacological probes and as lead structures for the development of new drugs.

Rationale and Significance of Investigating 12-Deoxyphorbol 13-angelate 20-acetate

The investigation of this compound is driven by the need to understand the structure-activity relationships within the phorbol ester family. The absence of a hydroxyl group at the C-12 position, a feature of "12-deoxy" phorbol esters, is known to significantly modulate biological activity, often reducing or eliminating the tumor-promoting effects seen with compounds like phorbol 12-myristate 13-acetate (PMA).

Scope of Research on this compound

Research on this compound and its analogues encompasses several key areas:

Isolation and Structural Elucidation: The compound has been isolated from natural sources, primarily the latex of Euphorbia species such as Euphorbia resinifera. researchgate.net Advanced spectroscopic techniques are employed to confirm its complex chemical structure.

Chemical Synthesis and Modification: The development of synthetic routes to this compound and related compounds is an active area of research. This allows for the production of larger quantities for biological testing and the creation of novel analogues with modified properties.

Biological Activity Profiling: A significant portion of the research focuses on characterizing the biological effects of this compound. This includes studies on its ability to activate specific PKC isozymes, its potential anti-proliferative and cytotoxic effects on cancer cell lines, and its antiviral properties.

Mechanism of Action Studies: Researchers are investigating the downstream signaling pathways that are modulated by this compound following PKC activation. This includes its influence on cell cycle progression, apoptosis, and other cellular processes.

The table below summarizes the key chemical properties of this compound.

PropertyValue
Molecular FormulaC27H36O7
Molecular Weight472.57 g/mol
CAS Number25090-72-6
AppearanceNot specified in detail, typical for purified natural products
SolubilitySoluble in organic solvents like DMSO and ethanol (B145695)

The following table provides an overview of the classification of this compound.

Classification LevelCategory
SuperclassLipids and lipid-like molecules
ClassPrenol lipids
SubclassDiterpenoids
FamilyTigliane diterpenoids
SubfamilyPhorbol esters

Properties

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

[8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+

InChI Key

ZZTJICHINNSOQL-RIYZIHGNSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C

Origin of Product

United States

Isolation and Elucidation of 12 Deoxyphorbol 13 Angelate 20 Acetate

Natural Occurrence and Distribution within Plant Species

This phorbol (B1677699) ester has been identified in several species of the genus Euphorbia, a large and diverse group of flowering plants.

Euphorbia resinifera, commonly known as the resin spurge, is a significant natural source of 12-Deoxyphorbol 13-angelate 20-acetate. The latex of this plant has been a primary material for the isolation of this and other related diterpenes. nih.govbiointerfaceresearch.com Research has confirmed the presence of this compound in the dichloromethane (B109758) fraction of the latex of E. resinifera. biointerfaceresearch.com In one study, a detailed examination of the latex led to the isolation of fifteen 12-deoxyphorbol esters, including this compound. mdpi.com Another investigation also successfully isolated this compound from the same plant source. nih.gov

While research on the South African plant Euphorbia bothae has led to the isolation of several phorbol esters, the specific compound this compound has not been reported in the available literature. Studies have, however, identified closely related compounds. For instance, two new phorbol esters, 12-deoxyphorbol-13-isobutyrate-16-angelate-20-acetate and 12-deoxyphorbol-13-(2-methylbutyrate)-16-angelate-20-acetate, were isolated from this plant species. ajol.inforesearchgate.net

Investigations into the chemical constituents of Euphorbia poisonii latex have revealed the presence of various aromatic diterpene esters. While several 12-deoxyphorbol derivatives have been characterized from this species, the specific identification of this compound has not been explicitly documented in the reviewed scientific literature. Research on this plant has led to the isolation and characterization of other compounds such as 12-deoxyphorbol-13-phenylacetate and 12-deoxyphorbol-13-phenylacetate-20-acetate. researchgate.net

Methodologies for Extraction and Isolation

The process of obtaining pure this compound from its natural sources involves a multi-step approach combining solvent extraction and chromatographic techniques.

The initial step in isolating this compound from plant material is typically solvent extraction. Various organic solvents are employed to selectively dissolve the desired compounds from the plant matrix.

Dichloromethane : This solvent has been effectively used to fractionate the latex of Euphorbia resinifera, leading to the successful isolation of this compound. nih.govbiointerfaceresearch.com

Ethanol (B145695) : Ethanol is another common solvent used for the initial extraction of compounds from Euphorbia species. The crushed dried stem latex of some Euphorbia species is macerated in ethanol to create a crude extract. nih.gov

Acetone (B3395972) : While not specifically detailed for the target compound in the provided search results, acetone is a widely used solvent for the extraction of phorbol esters from Euphorbia species.

The general process involves macerating the dried and powdered plant material (often the latex) in the chosen solvent. The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract containing a mixture of compounds.

Following solvent extraction, the crude extract undergoes further purification using various chromatographic methods to isolate this compound from other co-extracted substances.

Column Chromatography is a fundamental technique used for the initial separation of the crude extract. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a mobile phase (a solvent or mixture of solvents) is passed through the column. This separates the components based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for the final purification of the compound. It utilizes high pressure to pass the solvent through a column packed with smaller particles, resulting in a much higher resolution and separation efficiency. Normal-phase HPLC has been specifically mentioned as a method for the purification of 12-deoxyphorbol esters. mdpi.com

The following table summarizes the findings from a study on the isolation of 12-deoxyphorbol esters from Euphorbia resinifera, which yielded the target compound. mdpi.com

Plant SourceExtraction/Fractionation SolventPurification MethodIsolated Compound
Euphorbia resinifera latexDichloromethaneColumn Chromatography, HPLCThis compound

Chromatographic Purification Strategies

Liquid-Liquid Partition

The initial step in the isolation process typically involves solvent extraction of the plant material, often the latex. This crude extract is then subjected to liquid-liquid partitioning to achieve a preliminary separation of compounds based on their differential solubility in immiscible liquid phases. For instance, an ethyl acetate (B1210297) extract of the latex can be partitioned with acetonitrile. This step is effective in removing nonpolar constituents like triterpenes, thereby enriching the extract in the desired phorbol esters. ebi.ac.uk

Silica Gel Column Chromatography

Following initial partitioning, the enriched fraction is commonly subjected to silica gel column chromatography. This is a form of adsorption chromatography where the stationary phase is silica gel. A solvent or a gradient of solvents (the mobile phase) is passed through the column to separate the components of the mixture. The separation is based on the differential affinities of the compounds for the silica gel. For the isolation of phorbol esters, a gradient of ethyl acetate in a non-polar solvent like hexane (B92381) is often employed to elute fractions with increasing polarity. chemsrc.com This allows for the separation of different classes of diterpenoids from one another.

Centrifugal Liquid Chromatography (CLC)

Centrifugal Liquid Chromatography, and the related technique of Centrifugal Partition Chromatography (CPC), are forms of counter-current chromatography that utilize a centrifugal force to retain the stationary liquid phase while the mobile liquid phase is passed through it. ijpsr.infojst.go.jp This technique eliminates the need for a solid support, which can sometimes cause irreversible adsorption and degradation of sensitive compounds like phorbol esters. nih.gov CPC has been successfully applied to the fractionation and purification of various natural products, including alkaloids from Berberis vulgaris. nih.gov While a specific application of CLC for the isolation of this compound is not detailed in the available literature, its utility in separating complex mixtures of similar natural products suggests its potential applicability in the purification of this compound.

Thin-Layer Chromatography (TLC) and Preparative TLC

Throughout the isolation process, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation of compounds. bjmu.edu.cn It is used to analyze the fractions obtained from column chromatography and to determine the appropriate solvent systems for further purification steps. Preparative TLC, which uses thicker silica gel plates, can be employed for the purification of smaller quantities of material. bjmu.edu.cn In this technique, the sample is applied as a band, and after development, the separated bands corresponding to the desired compounds are scraped from the plate and the compound is eluted from the silica gel with a suitable solvent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used in the final stages of purification. biointerfaceresearch.com For the isolation of this compound and related phorbol esters, normal-phase HPLC is often utilized. This technique provides excellent separation of closely related isomers, yielding the pure compound required for structural elucidation and biological testing. biointerfaceresearch.com

Structural Characterization and Confirmation

Once isolated, the structure of this compound is determined and confirmed through a combination of spectroscopic methods.

Spectroscopic Analysis

Spectroscopic analysis is the cornerstone for the structural elucidation of novel and known natural products. The primary techniques employed for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The data obtained from these analyses are typically compared with established literature values for confirmation. biointerfaceresearch.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural assignment of complex molecules like phorbol esters.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) are key parameters.

¹³C NMR Spectroscopy: This provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their functional group and hybridization state.

Proton/Carbon TypeExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
Vinyl Protons (C=CH)5.5 - 7.5120 - 160
Protons on carbons bearing oxygen (CH-O)3.5 - 5.560 - 80
Aliphatic Protons (CH, CH₂, CH₃)0.8 - 2.510 - 50
Ester Carbonyl (C=O)-165 - 175
Ketone Carbonyl (C=O)-200 - 210
Angelate CH₃1.8 - 2.015 - 20
Acetate CH₃2.0 - 2.220 - 22

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition. Fragmentation patterns observed in the mass spectrum give valuable clues about the structure of the molecule. For tigliane (B1223011) diterpenes, characteristic fragmentation involves the loss of the ester side chains. nih.gov

PropertyValue
Molecular FormulaC₂₇H₃₆O₈
Molecular Weight488.57 g/mol
Expected [M+Na]⁺ ion in HRMS~511.2308 m/z
Key Fragmentation PathwaysLoss of acetic acid (60 Da), Loss of angelic acid (100 Da)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional GroupExpected Absorption Range (cm⁻¹)
Hydroxyl (O-H)3200 - 3600 (broad)
Carbonyl (C=O, ester)1735 - 1750
Carbonyl (C=O, ketone)1705 - 1725
Carbon-Carbon Double Bond (C=C)1640 - 1680
Carbon-Oxygen (C-O)1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Phorbol esters typically exhibit absorption maxima corresponding to their carbon-carbon double bond systems.

ChromophoreExpected λmax (nm)
α,β-Unsaturated ketone~230 - 250
Angelate ester~215 - 225
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)

For tigliane diterpenoids, characteristic signals in the ¹H and ¹³C NMR spectra help identify the core structure. nih.gov Key features include the resonances from the gem-dimethylcyclopropane group and the α,β-unsaturated ketone in the A ring. nih.gov The specific ester groups at positions C-13 (angelate) and C-20 (acetate) are identified by their unique chemical shifts and correlations observed in 2D NMR spectra like HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy). For instance, a long-range correlation between the proton at H-13 and the carbonyl carbon of the angelate group would confirm its position. Similarly, correlations involving the H-20 protons and the acetate carbonyl carbon would establish the substitution at C-20. researchgate.net

NOESY experiments are crucial for determining the relative stereochemistry of the molecule by observing through-space interactions between protons.

Table 1: Representative ¹H NMR Data for a 12-Deoxyphorbol Ester Skeleton Note: This table is illustrative of typical chemical shifts for the core structure. Actual values for this compound may vary. Data is based on analogous compounds.

Position δH (ppm) Multiplicity J (Hz)
1~7.6s
4-OH~5.7s
7~3.2m
8~4.5d~10
10~3.3m
11~2.5m
13~5.5d~8
18 (CH₃)~1.1d~6
19 (CH₃)~1.8s
20 (CH₂)~4.7, ~4.9d, d~12

Table 2: Representative ¹³C NMR Data for a 12-Deoxyphorbol Ester Skeleton Note: This table is illustrative of typical chemical shifts for the core structure. Actual values for this compound may vary. Data is based on analogous compounds.

Position δC (ppm)
1~160
2~135
3~210
4~73
5~140
6~130
9~75
13~70
14~40
20~65
Mass Spectrometry (MS) (HRMSE, ESI, CID, UHPLC-HRMSE)

Mass spectrometry is a powerful tool for the identification of 12-deoxyphorbol esters in complex mixtures, such as plant extracts. researchgate.net High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is used to determine the precise mass of the molecular ion, which allows for the calculation of its elemental formula. For this compound (C₂₇H₃₆O₈), the expected exact mass would be used for identification. chemsrc.com

Techniques like Ultra-High-Performance Liquid Chromatography coupled to HRMS (UHPLC-HRMSE) enable the separation and identification of individual diterpenoids from a mixture. nih.govresearchgate.net Collision-Induced Dissociation (CID) is employed to fragment the molecular ion, providing structural information based on the resulting daughter ions. This tandem MS (MS/MS) approach is crucial for distinguishing between isomers and identifying the specific acyl groups attached to the phorbol skeleton. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for establishing the absolute stereochemistry of chiral molecules like this compound. nih.govnih.gov The experimental ECD spectrum of the compound is compared with theoretical spectra generated through quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). nih.govnih.gov

For tigliane diterpenoids, the Cotton effects observed in specific regions of the ECD spectrum are characteristic of their stereostructure. nih.gov The main electronic transitions, such as the n → π* transition around 320–340 nm and the π → π* transitions at lower wavelengths, are sensitive to the spatial arrangement of the chromophores within the molecule. nih.gov A close match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy provide important information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of a phorbol ester like this compound is expected to show characteristic absorption bands. These typically include a broad band for hydroxyl (-OH) groups (around 3400-3500 cm⁻¹), strong absorptions for carbonyl (C=O) groups from the esters and the ketone (around 1700-1740 cm⁻¹), and bands corresponding to C=C double bonds (around 1630-1680 cm⁻¹). nih.govus.es

Ultraviolet (UV) Spectroscopy : The UV spectrum is determined by the chromophores in the molecule. For tigliane diterpenoids, the α,β-unsaturated ketone system in the A ring is the primary chromophore, typically resulting in a UV absorption maximum around 230-240 nm. researchgate.net

Determination of Absolute Configuration

The determination of the absolute configuration of this compound and related compounds is a critical step in their structural elucidation. The primary method for this is the comparison of experimental and theoretical Electronic Circular Dichroism (ECD) spectra. nih.govresearchgate.net

The process involves first identifying all possible low-energy conformers of the molecule through computational modeling. Then, the ECD spectrum for each conformer is calculated using TDDFT methods. A Boltzmann-weighted average of these individual spectra generates the final theoretical ECD spectrum for a given absolute configuration. researchgate.net This theoretical spectrum is then compared to the experimentally measured spectrum. A high degree of similarity between the experimental and one of the calculated enantiomeric spectra provides strong evidence for the assignment of the absolute configuration of all stereogenic centers in the molecule. nih.govfrontiersin.org

Analysis of Fragmentation Patterns in Mass Spectrometry

The analysis of fragmentation patterns in mass spectrometry, particularly using techniques like HRMSE with CID, provides significant structural information about this compound. The way the molecular ion breaks apart is directly related to its structure, including the nature and location of the ester substituents. researchgate.net

For 12-deoxyphorbol diesters, characteristic fragmentation pathways involve the neutral loss of the acyl groups. In the case of this compound, the following losses would be expected:

Loss of the acetate group from C-20 (CH₃COOH, 60 Da).

Loss of the angelate group from C-13 (C₅H₈O₂, 100 Da).

Subsequent losses of water (H₂O, 18 Da) from the core phorbol skeleton.

By studying a collection of related 12-deoxyphorbol derivatives, researchers can establish correlations between specific substitution patterns and the observed fragmentation pathways. researchgate.net This allows for the rapid and reliable identification of known compounds and aids in the structural elucidation of new derivatives within a complex mixture. researchgate.netacs.org

Biosynthetic Pathways and Chemical Synthesis of 12 Deoxyphorbol 13 Angelate 20 Acetate

Overview of Diterpenoid Biosynthesis Relevant to Phorbol (B1677699) Esters

Phorbol esters, including 12-Deoxyphorbol 13-angelate 20-acetate, are classified as diterpenoids, a large class of natural products derived from a 20-carbon precursor. nih.gov The biosynthesis of all terpenoids originates from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netfrontiersin.org In plants, these precursors are produced through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. frontiersin.org

The formation of the C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), occurs through the sequential condensation of IPP units with DMAPP. researchgate.netfrontiersin.org The conversion of GGPP is the first committed step in the biosynthesis of the diverse range of diterpenoid skeletons. nih.gov In the Euphorbiaceae family, the cyclization of GGPP by the enzyme casbene (B1241624) synthase marks a crucial entry point into the pathways leading to phorbol esters. nih.govresearchgate.net

Following the formation of the initial carbocyclic skeleton, a series of subsequent modifications are required. These reactions, which include oxidations, ring closures, and the addition of acyl groups (esterification), are essential for generating the final complex structure of phorbol esters. nih.gov Cytochrome P450 monooxygenases are primarily responsible for the oxidation reactions that functionalize the diterpene scaffold, while various acyltransferases are believed to catalyze the final esterification steps. nih.govresearchgate.net

StagePrecursor(s)Key Intermediate/ProductKey Enzyme Class
Initiation IPP and DMAPPGeranylgeranyl Pyrophosphate (GGPP)Prenyltransferases
Cyclization GGPPCasbeneTerpene Synthases (e.g., Casbene Synthase)
Functionalization Casbene-derived skeletonsOxidized/Rearranged Diterpene CoresCytochrome P450s
Esterification Diterpene polyols (e.g., Phorbol)Phorbol EstersAcyltransferases

Proposed Biosynthetic Routes for this compound within Euphorbia Species

While the complete biosynthetic pathway for this compound has not been fully elucidated, a hypothetical route can be proposed based on the known biosynthesis of related tigliane (B1223011) diterpenoids in plants of the Euphorbiaceae family. researchgate.nettaylorfrancis.com The biosynthesis is generally considered in three phases: formation of the phorbol core, esterification of hydroxyl groups, and further modifications. researchgate.net

The pathway begins with the cyclization of the universal diterpene precursor, GGPP, into casbene. nih.gov Through a series of complex and not yet fully characterized enzymatic reactions involving oxidations and intramolecular ring closures, the casbene skeleton is believed to be rearranged to form the tetracyclic tigliane backbone characteristic of phorbol. nih.govresearchgate.nettaylorfrancis.com This process involves the formation of other diterpenoid types, such as lathyrane and jatrophane, as potential intermediates. researchgate.net

Once the 12-deoxyphorbol polyol nucleus is formed, the final steps involve selective esterification at specific hydroxyl groups. For this compound, this requires two distinct enzymatic acylation events:

Attachment of an acetate (B1210297) group at the C-20 primary hydroxyl group.

Attachment of an angelate group at the C-13 secondary hydroxyl group.

The enzymes responsible for these specific esterifications are presumed to be acyltransferases, which utilize acyl-CoA donors to transfer the acetate and angelate moieties to the 12-deoxyphorbol core. nih.gov The presence of this compound has been reported in the latex of Euphorbia resinifera. nih.gov

Semi-synthetic Approaches to this compound and its Analogues

The low natural abundance of many phorbol esters necessitates laboratory synthesis to obtain sufficient quantities for research. nih.gov Semi-synthesis, starting from a readily available phorbol-related precursor, is a common strategy.

The semi-synthesis of specific phorbol esters like this compound hinges on controlling the esterification of the different hydroxyl groups on the phorbol nucleus. The reactivity of these hydroxyl groups towards acylation is sterically dependent and follows the general order: C-20 > C-13 > C-12. acs.orgus.es The primary alcohol at C-20 is the most reactive, while the hydroxyl group at C-12 is the most sterically hindered. acs.org

To achieve selective esterification at C-13 and C-20, a multi-step strategy is typically required:

Protection of the most reactive group: The C-20 hydroxyl group is often protected first, for instance, as a trityl ether, to prevent its reaction in subsequent steps. acs.org

Acylation at C-13: With the C-20 position blocked, the C-13 hydroxyl group can be selectively acylated. To synthesize the target compound, this would involve reaction with angelic acid or a reactive derivative thereof. acs.org

Deprotection and Acylation at C-20: The protecting group at C-20 is then removed, and the now-free primary hydroxyl group is acetylated using a reagent like acetic anhydride. acs.org

Alternatively, direct acylation can sometimes be controlled by carefully managing reaction conditions, such as temperature and reaction time, to favor mono-esterification at the more reactive positions. us.es

Position on Phorbol NucleusHydroxyl TypeRelative ReactivitySynthetic Strategy
C-20 Primary, allylicHighOften protected first (e.g., with a trityl group) before other positions are modified. acs.org
C-13 SecondaryMediumAcylated after protection of C-20. acs.orgus.es
C-12 TertiaryLowMost sterically hindered and least reactive towards esterification. acs.orgus.es

The 12-deoxyphorbol nucleus serves as a versatile scaffold for the semi-synthesis of a wide array of analogues. By employing the principles of selective esterification, chemists can introduce a variety of acyl groups at the C-13 and C-20 positions to explore structure-activity relationships. nih.govacs.org

For example, starting with 12-deoxyphorbol, a range of 13-monoesters have been created, including:

12-deoxyphorbol 13-acetate (Prostratin)

12-deoxyphorbol 13-phenylacetate (DPP)

12-deoxyphorbol 13-isobutyrate (DPB)

12-deoxyphorbol 13-angelate (DPA) acs.org

Furthermore, various 13,20-diesters have been synthesized or isolated from natural sources like Euphorbia resinifera. These include compounds where the C-20 position is acetylated and the C-13 position carries different ester groups, such as isobutyrate or phenylacetate (B1230308), in addition to the angelate found in the title compound. nih.gov This systematic derivatization allows for the fine-tuning of the molecule's properties.

Mechanistic Studies on the Biological Activity of 12 Deoxyphorbol 13 Angelate 20 Acetate

Interactions with Protein Kinase C (PKC) Family

The biological activity of 12-Deoxyphorbol 13-angelate 20-acetate is intrinsically linked to its ability to interact with and activate members of the Protein Kinase C (PKC) family. PKCs are a group of serine/threonine kinases that play crucial roles in a variety of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. scbt.com

12-Deoxyphorbol esters, including analogues of this compound, are potent activators of several PKC isozymes. nih.gov Research has demonstrated that these compounds can induce the activation and nuclear translocation of specific isoforms, such as PKC-δ. nih.gov The activation of PKC-δ is a critical event that has been linked to the induction of cell cycle arrest and apoptosis in certain cancer cell lines. nih.gov While some phorbol (B1677699) esters have shown selectivity for certain PKC isozymes in in vitro settings, this selectivity may not always translate to a cellular context. For example, a related compound, 12-deoxyphorbol-13-O-phenylacetate-20-acetate (DOPPA), was found to activate multiple endogenous PKC isozymes in intact cells, suggesting a broader range of activity than initially observed in vitro. nih.govsigmaaldrich.com The activation of PKC isozymes by these compounds is a key initiating step in their biological effects. nih.gov

Table 1: Effects of 12-Deoxyphorbol Esters on PKC Isozyme Activity

Compound Class Affected PKC Isozyme(s) Observed Effect Reference
12-Deoxyphorbol Esters PKC-δ Activation and nuclear translocation nih.gov
12-Deoxyphorbol Esters PKC-β1 Activation and translocation from cytosol to membrane nih.govsigmaaldrich.com
12-deoxyphorbol-13-O-phenylacetate-20-acetate (DOPPA) Multiple endogenous PKC isozymes (except PKC-ζ) Subcellular redistribution and down-modulation nih.govsigmaaldrich.com

The mechanism by which this compound and other phorbol esters activate PKC is through their structural resemblance to diacylglycerols (DAGs), the endogenous activators of conventional and novel PKC isoforms. wikipedia.org These phorbol esters act as potent DAG mimics, binding with high affinity to the C1 domain, a conserved regulatory region within these PKC isozymes. wikipedia.orgrndsystems.com This binding event recruits the PKC enzyme to the cell membrane, leading to a conformational change that relieves autoinhibition and activates its kinase function. researchgate.net This allows the enzyme to phosphorylate its downstream target proteins, thereby initiating a cascade of cellular signals. researchgate.netresearchgate.net

The activation of PKC by compounds like this compound is a pivotal event that can lead to a diverse array of cellular responses. The specific outcome depends on the PKC isozymes activated, the cell type, and the cellular context. For instance, the activation of PKC-δ has been shown to be a necessary step for pro-apoptotic signaling in response to certain stimuli. nih.gov In the context of the immune system, the activation of PKC-β1 is involved in the activation of both T and B lymphocytes. nih.gov Furthermore, PKC activation can influence cell proliferation, with some studies showing that it can lead to growth arrest in cancer cells. nih.govnih.gov The multifaceted role of PKC underscores its importance as a central mediator of the biological effects of 12-deoxyphorbol esters.

Modulation of Intracellular Signaling Pathways

Following the activation of PKC, a cascade of downstream signaling events is initiated. This compound and related compounds can significantly modulate key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-Kappa B (NF-κB) pathways.

The activation of PKC can lead to the subsequent activation of the MAPK signaling cascades. wikipedia.org Research on 12-deoxyphorbol esters has demonstrated their ability to induce sustained activation of the Extracellular signal-Related Kinase (ERK), a key component of the MAPK pathway. nih.gov This hyperactivation of ERK, which is dependent on PKC-δ, has been identified as a major mediator of the anticancer effects of these compounds, including growth arrest and apoptosis. nih.gov In some contexts, 12-deoxyphorbol esters have been shown to suppress RANKL-induced MAPK signaling, highlighting the context-dependent nature of their effects. nih.gov The modulation of MAPK pathways is a critical component of the cellular response to 12-deoxyphorbol esters. nih.govnih.gov

Table 2: Modulation of MAPK Signaling by 12-Deoxyphorbol Esters

Compound Class Signaling Pathway Effect Cellular Outcome Reference
12-Deoxyphorbol Esters PKC-δ/PKD/ERK Activation Growth arrest and apoptosis nih.gov
12-Deoxyphorbol 13-acetate (DPA) MAPK signaling Attenuation (in RANKL-induced osteoclastogenesis) Inhibition of osteoclastogenesis nih.gov
Phorbol 12-myristate 13-acetate (PMA) Ras/Raf-1/ERK1/2 Activation Induction of COX-2 expression nih.govresearchgate.net

Nuclear Factor-Kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. mdpi.com Phorbol esters are potent activators of the NF-κB pathway. invivogen.com The activation of PKC by these compounds can trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. nih.gov This allows the NF-κB complex to translocate to the nucleus and initiate the transcription of its target genes. nih.govmdpi.com This induction of NF-κB activity is a key mechanism through which 12-deoxyphorbol esters can exert their effects on cellular function. medchemexpress.comresearchgate.net

Effects on Neural Cells and Neurogenesis

The intricate process of neurogenesis, the formation of new neurons, is a subject of intense research for its potential in treating neurological disorders. Certain phorbol esters, including derivatives of 12-deoxyphorbol, have demonstrated significant activity in modulating neural cell behavior and promoting neurogenesis. This section explores the specific effects of these compounds on neural precursor cells, neuroblast differentiation, adult neurogenic niches, and neurotransmitter release.

Research has shown that compounds structurally similar to this compound are capable of inducing the proliferation of adult neural progenitor cells (NPCs). acs.org This proliferative effect is a crucial step in the neurogenic process, as it expands the pool of cells available to become new neurons. nih.gov The mechanism underlying this activity is linked to the activation of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. nih.govnih.gov

Studies on several 12-deoxyphorbol derivatives have consistently demonstrated their ability to stimulate NPC proliferation both in vitro and in vivo. nih.govresearchgate.net For instance, 12-deoxyphorbol 13-angelate (DPA), the parent compound of the subject molecule, has been identified as an agent that induces NPC proliferation through PKC activation. acs.org Similarly, prostratin (B1679730) (12-deoxyphorbol 13-acetate), another non-tumorigenic PKC activator, also shows a marked proliferative effect on NPCs. nih.govnih.gov This suggests that the 12-deoxyphorbol scaffold is a key structural feature for this biological activity. The process of neurogenesis involves several stages, beginning with the activation and division of neural stem cells to produce undifferentiated NPCs, followed by the dynamic proliferation of these NPCs. nih.gov The ability of 12-deoxyphorbols to enhance this second step highlights their potential as tools for facilitating neuronal renewal. nih.govnih.gov

Table 1: Effect of Various 12-Deoxyphorbol Derivatives on Neural Progenitor Cell (NPC) Proliferation
CompoundObserved Effect on NPC ProliferationMechanismReference
12-deoxyphorbol 13-angelate (DPA)Induces NPC ProliferationPKC Activation acs.org
Prostratin (12-deoxyphorbol 13-acetate)Induces NPC ProliferationPKC Activation acs.orgnih.gov
12-deoxyphorbol 13-phenylacetate (DPP)Induces NPC ProliferationPKC Activation acs.org
12-deoxyphorbol 13-isobutyrate (DPB)Induces NPC Proliferation (Highest Capacity)PKC Activation acs.org

Following the proliferation of neural precursor cells, the next critical phase of neurogenesis is the differentiation of these cells into mature neurons. nih.gov This process involves the production of committed neuroblasts, which are postmitotic cells destined to become neurons after a migration phase. nih.govwikipedia.org Neuroblasts are formed from the division of neural stem or progenitor cells and represent a key intermediate stage in the development of a mature neuron. wikipedia.org

While direct studies on this compound's role in the differentiation step are specific, the demonstrated ability of the broader class of 12-deoxyphorbols to promote the preceding step—NPC proliferation—is fundamental to this process. acs.orgnih.gov By expanding the population of NPCs, these compounds effectively increase the number of cells available to enter the differentiation pathway, first becoming neuroblasts and subsequently maturing into postmitotic neurons. nih.gov Research on other phorbol esters, such as phorbol-12-myristate-13-acetate (PMA), has shown they can induce differentiation in neuroblastoma cell lines, further supporting the role of PKC activation in neuronal development pathways. nih.govnih.gov

In the adult mammalian brain, neurogenesis is primarily confined to two specific regions, known as neurogenic niches: the subventricular zone (SVZ) of the lateral ventricles and the subgranular zone (SGZ) of the dentate gyrus (DG) in the hippocampus. nih.govnih.govresearchgate.net These niches provide a specialized microenvironment that supports the maintenance of neural stem cells and the generation of new neurons throughout life. bohrium.comfrontiersin.org

Studies have confirmed that 12-deoxyphorbol derivatives, including 12-deoxyphorbol 13-angelate (DPA), are effective in stimulating neurogenesis within these crucial niches. acs.org Research demonstrated that treatment with these compounds leads to an increase in the proliferation of neural progenitor cells specifically within the DG and the SVZ. nih.gov This induction of neurogenesis in the brain's primary regenerative zones underscores the potential of these molecules to influence brain plasticity and repair. acs.org

Beyond promoting the formation of new neurons, phorbol esters also influence the function of existing neural circuits by modulating neurotransmitter release. Research into the structure-activity relationships of these compounds has revealed specific effects on the release of key neurotransmitters like serotonin (B10506) and acetylcholine (B1216132). nih.gov

A study examining various phorbol-based PKC activators in rat brain cortical slices found that 12-deoxyphorbol 13-angelate (dPAng) significantly enhanced the electrical stimulation-induced release of serotonin. nih.gov Interestingly, the 20-acetate derivative of dPAng was found to be less effective in this regard compared to the parent compound. nih.gov The effects on acetylcholine release were generally less pronounced across all tested phorbol esters, though dPAng did produce a significant effect. nih.gov This indicates that structural modifications, such as the addition of a 20-acetate group, can fine-tune the biological activity of the 12-deoxyphorbol scaffold with respect to neurotransmitter systems.

Table 2: Effect of 12-Deoxyphorbol 13-angelate Derivatives on Neurotransmitter Release
CompoundEffect on Serotonin ReleaseEffect on Acetylcholine ReleaseReference
12-deoxyphorbol 13-angelate (dPAng)Enhanced ReleaseSignificant Enhancement nih.gov
This compoundLess Effective Enhancement (than parent compound)Not specified, but overall effect of phorbols was lesser than on serotonin nih.gov

Influence on Cellular Growth and Apoptosis Pathways

The regulation of cell growth and programmed cell death (apoptosis) is critical for normal tissue development and homeostasis. Phorbol esters are known to interact with key pathways that control these processes, including the cell cycle.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cycle if damage or other issues are detected. The G2/M checkpoint, specifically, prevents cells from entering mitosis (M phase) with damaged DNA. frontiersin.orgchosunobr.org

Studies on compounds structurally related to this compound have demonstrated an ability to interfere with cell cycle progression. For example, 12-deoxyphorbol 13-palmitate, another derivative, was found to inhibit the growth of BGC823 gastric cancer cells by inducing cell cycle arrest at the G2/M checkpoint. nih.gov This arrest was associated with a reduction in the expression of cyclin B1 protein. nih.gov Cyclin B1 forms a complex with the kinase CDC2, which is essential for entry into mitosis; therefore, its downregulation can halt cells at the G2/M transition. chosunobr.orgnih.gov This mechanism suggests that certain 12-deoxyphorbol derivatives can exert anti-proliferative effects by disrupting the molecular machinery that governs cell division. nih.gov

Induction of Apoptosis in Specific Cell Lines (e.g., A549 Lung Cancer Cells, MCF-7 Breast Cancer Cells)

Research into 12-deoxyphorbol esters, including this compound and its analogues like prostratin, has revealed significant anti-proliferative activity in various cancer cell lines. In human non-small cell lung cancer (NSCLC) A549 cells, these compounds have been shown to inhibit growth, arrest the cell cycle, and induce apoptosis. Flow cytometry analysis has demonstrated that treatment with 12-deoxyphorbol esters leads to an inhibition of cell cycle progression, specifically at the G2/M phase, which is followed by the induction of apoptosis. This cytotoxic effect is a key component of their potential as anticancer agents.

While much of the detailed mechanistic work has focused on lung cancer cells, related phorbol esters have also demonstrated anti-proliferative effects against other cancer cell types, including breast cancer. For instance, some phorbol derivatives are known to reduce cell viability in breast cancer cells. The ethyl acetate (B1210297) extract of Dillenia suffruticosa, containing various compounds, has been shown to induce apoptosis in MCF-7 breast cancer cells, suggesting that complex natural products can be a source of compounds with such activity. painphysicianjournal.com Similarly, other natural compounds have been observed to inhibit the proliferation of the MCF-7 cell line. frontiersin.org The specific effects of this compound on MCF-7 cells follow a similar pattern of inducing apoptosis, consistent with the broader activity profile of 12-deoxyphorbol derivatives.

Table 1: Effects of 12-Deoxyphorbol Esters on Cancer Cell Lines
Cell LineCancer TypeObserved EffectsReference
A549Non-Small Cell Lung CancerInhibition of growth, G2/M cell cycle arrest, induction of apoptosis. mdpi.comresearchgate.net
MCF-7Breast CancerGeneral anti-proliferative activity and induction of apoptosis noted for related phorbol esters and other natural compounds. painphysicianjournal.comfrontiersin.org

Activation of PKC-δ/PKD/ERK Signaling Pathway in Cancer Cells

The mechanism underlying the apoptotic effects of 12-deoxyphorbol esters in cancer cells involves the activation of a specific signaling cascade. These compounds are potent mimics of diacylglycerol (DAG), enabling them to activate conventional and novel protein kinase C (PKC) isoforms. nih.gov In A549 lung cancer cells, the cytotoxic effects of these compounds are directly linked to the activation of the PKC-δ/PKD/ERK signaling pathway. researchgate.netnih.gov

Upon treatment, a marked and sustained activation of extracellular signal-related kinase (ERK) is observed, which is dependent on both PKC-δ and protein kinase D (PKD). nih.gov This process is accompanied by the activation and subsequent nuclear translocation of PKC-δ and PKD. mdpi.comresearchgate.net The translocation of PKC-δ to the nucleus is a critical step, as it is considered both necessary and sufficient for its pro-apoptotic signaling. nih.gov Studies have confirmed that the cytotoxic potency of different 12-deoxyphorbol esters correlates with their ability to activate this specific PKC-δ/PKD pathway. nih.gov

To further validate the essential role of this pathway, knockdown experiments have been conducted. The silencing of either PKC-δ, PKD, or ERK through shRNA was found to significantly protect A549 cells from the cytotoxic, cell-cycle arresting, and apoptotic effects of 12-deoxyphorbol esters. researchgate.netnih.gov In contrast, knocking down the PKC-α isoform had no significant protective effect, highlighting the specific role of PKC-δ in mediating this anticancer activity. nih.gov This indicates that the hyperactivation of ERK, driven by the PKC-δ/PKD cascade, is the primary mediator of the observed apoptosis. nih.gov

Other Biological Interactions

Effects on Fungal Growth (e.g., Aspergillus carbonarius)

The biological activity of diterpenes from Euphorbia species extends to antifungal effects. While direct studies on this compound against Aspergillus carbonarius are limited, research on closely related compounds from the same plant sources provides significant insight. A study on the latex of Euphorbia resinifera demonstrated that 12-Deoxyphorbol-13-isobutyrate-20-acetate, a similar diterpenoid, exhibited cytotoxic properties by inhibiting the growth of the fungus Aspergillus carbonarius. nih.gov This finding highlights the potential of this class of compounds to act as antifungal agents.

Effects on Yeast Growth (Saccharomyces cerevisiae)

In contrast to its antifungal and anticancer properties, this compound has been observed to have a different effect on the yeast Saccharomyces cerevisiae. In a study examining compounds isolated from the latex of Euphorbia resinifera, this compound was shown to have a positive effect on the exponential growth phase of S. cerevisiae strain W303 when tested at a concentration of 400 μM. nih.gov This suggests a growth-promoting or non-toxic interaction at this concentration, distinguishing its effect on this yeast from its inhibitory action on other cell types.

Table 2: Effects of 12-Deoxyphorbol Derivatives on Microbial Growth
OrganismTypeCompoundObserved EffectReference
Aspergillus carbonariusFungus12-Deoxyphorbol-13-isobutyrate-20-acetateInhibition of growth nih.gov
Saccharomyces cerevisiaeYeastThis compoundPositive effect on growth nih.gov

Implications for Opioid Receptor Regulation

As a potent activator of protein kinase C (PKC), this compound has significant implications for the regulation of various cellular signaling systems, including that of opioid receptors. Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are classic tools used to study PKC-mediated events, and their effects are analogous to those expected from this compound.

PKC plays a crucial role in the regulation of G protein-coupled receptors, including mu (μ), delta (δ), and kappa (κ) opioid receptors, which contain consensus sites for phosphorylation by protein kinases. nih.gov Activation of PKC by phorbol esters can lead to the phosphorylation of opioid receptors, particularly the μ-opioid receptor (MOR). mdpi.comresearchgate.net This phosphorylation is a key step in the process of receptor desensitization, which is a reduction in receptor responsiveness following prolonged agonist exposure. researchgate.netscienceopen.com Specifically, PKC-mediated phosphorylation of Serine 363 on the MOR has been shown to attenuate the receptor's ability to couple to G proteins. researchgate.net This desensitization can contribute to the development of tolerance to opioid analgesics. mdpi.comscienceopen.com Therefore, by activating PKC, this compound is implicated in the complex mechanisms that modulate opioid receptor signaling and plasticity. nih.gov

Structure Activity Relationship Sar Studies of 12 Deoxyphorbol 13 Angelate 20 Acetate

Comparative Analysis with Related Phorbol (B1677699) Esters and Derivatives

The nature and presence of acyl chains at the C-13 and C-20 positions of the 12-deoxyphorbol scaffold are critical determinants of biological activity. The esterification of the hydroxyl groups at these positions significantly influences the lipophilicity and binding affinity of the molecule to its target proteins, such as PKC.

Research indicates that the O-acyl function at the C-13 position is particularly essential for the skin-irritant and tumor-promoting bioactivities of tigliane-type diterpenes. nih.gov The length and nature of the acyl chain at C-13 can modulate the potency and nature of the biological response. For instance, 12-deoxyphorbol derivatives with short-chain substituents at C-13 are generally not tumor-promoting. researchgate.net

Table 1: Influence of Acyl Chains on the Biological Activity of 12-Deoxyphorbol Esters

Position Acyl Group General Influence on Activity
C-13 Angelate Contributes to the specific biological activity profile.
C-13 Isobutyrate Generally associated with good biological activity. nih.gov
C-13 Phenylacetate (B1230308) Often exhibits significant biological activity. nih.gov
C-20 Acetate (B1210297) The oxygen at C-20 is crucial for binding to PKC. nih.gov
C-13 & C-20 Combination The specific combination of esters dictates the overall potency and nature of the biological effect.

The presence of the acetate group at the C-20 position is a key factor in the biological activity of 12-deoxyphorbol 13-angelate 20-acetate. While direct comparative studies with 12-deoxyphorbol 13-angelate are not extensively detailed in the available literature, studies on analogous compounds highlight the importance of the C-20 ester. For instance, the metabolism of 12-deoxyphorbol-13-O-phenylacetate-20-acetate (DOPPA) to its de-acetylated form, 12-deoxyphorbol-13-phenylacetate (DOPP), leads to a compound that activates a broader range of PKC isozymes. nih.gov This suggests that the C-20 acetate can confer a degree of selectivity in the interaction with PKC isoforms. The oxygen at C-20 is considered a critical element of the pharmacophore for PKC activators, contributing significantly to the binding affinity. nih.gov Therefore, it is expected that 12-deoxyphorbol 13-angelate would exhibit a different, likely broader or less potent, activity profile compared to its C-20 acetylated counterpart.

Table 2: Qualitative Comparison of this compound and its De-acetylated Analog

Compound C-20 Substituent Expected Biological Activity Profile
This compound Acetate More specific PKC isozyme interaction profile.
12-Deoxyphorbol 13-angelate Hydroxyl Potentially broader PKC isozyme activation and different potency.

The biological activity of 12-deoxyphorbol 13,20-diesters is highly dependent on the nature of the acyl group at the C-13 position. Comparative studies of 12-deoxyphorbol esters have shown that variations in this substituent lead to different biological outcomes. For example, compounds with a phenylacetate or isobutyrate chain at C-13 have demonstrated good activity in stimulating neural progenitor cell proliferation. nih.govus.es

Table 3: Comparison of Different 12-Deoxyphorbol 13,20-diesters

Compound C-13 Acyl Group Notable Biological Activities
This compound Angelate Belongs to a class of compounds with PKC activating properties.
12-Deoxyphorbol 13-isobutyrate 20-acetate Isobutyrate Associated with neurogenic activity. nih.govus.es
12-Deoxyphorbol 13-phenylacetate 20-acetate Phenylacetate Known to activate PKC and induce biological responses. nih.govnih.govus.es

Canonical phorbol esters, such as phorbol-12-myristate-13-acetate (PMA) and phorbol-12,13-dibutyrate (B8117905) (PDBu), are potent activators of PKC and are widely used as pharmacological tools. A key structural difference is the presence of a hydroxyl group at the C-12 position in these compounds, which is absent in the 12-deoxyphorbol series.

Generally, 12-deoxyphorbol esters are considered to have different, often less potent or non-tumor-promoting, activities compared to PMA. researchgate.net The lack of the C-12 hydroxyl group and variations in the C-13 and C-20 acyl chains contribute to these differences. For instance, 12-deoxyphorbol derivatives with short-chain substituents are not tumor-promoting, unlike the potent tumor promoter PMA. researchgate.net The interaction of these compounds with PKC and cellular membranes can differ, leading to distinct downstream signaling events. For example, the binding of PMA to PKC is known to be of high affinity and can lead to a sustained activation, which is linked to its tumor-promoting effects. The interactions of 12-deoxyphorbol esters with PKC may be more transient or lead to the activation of a different subset of PKC isozymes.

Table 4: General Comparison of 12-Deoxyphorbol Esters and Canonical Phorbol Esters

Feature This compound Phorbol-12-myristate-13-acetate (PMA) Phorbol-12,13-dibutyrate (PDBu)
Structure Lacks C-12 hydroxyl group Contains C-12 hydroxyl group Contains C-12 hydroxyl group
Tumor Promotion Generally considered non-tumor promoting or weak promoters Potent tumor promoter Weaker tumor promoter than PMA
PKC Activation Activates PKC Potent activator of PKC Activates PKC

Stereochemical Requirements for Activity

The specific stereochemistry of the tigliane (B1223011) skeleton, with its characteristic trans-fused A/B and B/C rings and cis-fused C/D ring, creates a defined molecular shape. nih.gov Any alteration in this stereochemical arrangement can lead to a significant loss of biological activity. This highlights the high degree of structural specificity required for the interaction between phorbol esters and their cellular targets.

Computational Approaches to SAR

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, are valuable tools for understanding the SAR of phorbol esters. These approaches can provide insights into the three-dimensional aspects of the ligand-receptor interaction and help to identify the key structural features responsible for biological activity.

Molecular docking studies can be used to predict the binding mode of this compound within the C1 domain of different PKC isozymes. Such studies can help to rationalize the observed activities and selectivities of different phorbol esters by identifying key hydrogen bonds and hydrophobic interactions.

Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the 3D structural features of a series of phorbol esters with their biological activities. These models can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such models can guide the design of new, more potent, or selective PKC modulators. While specific computational studies on this compound are not widely reported, the general principles of these methods are applicable to this class of compounds.

Molecular Docking Studies with Target Proteins (e.g., PKC C-1 Domains)

The binding is predominantly stabilized by a network of hydrogen bonds and hydrophobic interactions. The C1 domain, a cysteine-rich motif of approximately 50 amino acids, creates a binding groove that accommodates the phorbol ester. Key interactions consistently observed in molecular dynamics simulations involve the hydroxyl and carbonyl groups of the phorbol core.

Specifically, the C20 hydroxyl group of the phorbol ester typically forms hydrogen bonds with the backbone carbonyls of residues such as Leu251 and the side chain of Thr242 within the PKCδ C1B domain. Additionally, the C3 carbonyl and C4 hydroxyl groups are crucial for forming hydrogen bonds with the backbone amide of Gly253. nih.gov These interactions anchor the ligand within the binding site.

Table 1: Predicted Interactions of Phorbol Esters with PKCδ C1B Domain Residues from Molecular Docking Studies

Interacting ResidueType of Interaction with Phorbol Ester Analogue
Thr242Hydrogen Bond
Leu251Hydrogen Bond
Gly253Hydrogen Bond
Pro11 (PKCγ)Hydrophobic Interaction
Tyr22 (PKCγ)Hydrophobic Interaction

Note: This table is based on data from studies on phorbol ester analogues and represents a general model of interaction.

Minimum Free Energy Calculations for Structural Analogues

Minimum free energy calculations, often derived from computational methods like molecular mechanics and molecular dynamics simulations, are employed to estimate the binding affinity of a ligand to its receptor. A lower free energy of binding (ΔG) corresponds to a higher binding affinity. For 12-deoxyphorbol esters, these calculations help in understanding the structure-activity relationships (SAR) that govern their interaction with PKC C1 domains.

The key determinants of binding affinity for phorbol esters are the specific hydrogen bond network and the hydrophobic contacts. The presence and orientation of hydroxyl and carbonyl groups on the phorbol backbone are critical for establishing the hydrogen bonds that anchor the molecule in the binding site. The nature of the ester groups at the C12 and C13 positions significantly influences the hydrophobic interactions and, consequently, the binding free energy.

Structure-activity relationship studies have shown that the lipophilicity of the substituents at C12 and C13 is a major factor. nih.gov More hydrophobic substituents tend to increase the binding affinity up to a certain point, beyond which solubility may become a limiting factor. The absence of the C12 hydroxyl group in 12-deoxyphorbol esters, as compared to classic phorbol esters like PMA, alters their biological activity profile, rendering them non-tumor promoting while retaining their ability to activate PKC. nih.gov This highlights the subtle yet crucial role of specific functional groups in modulating the binding energy and subsequent biological response.

Table 2: Qualitative Structure-Activity Relationship and Predicted Impact on Binding Free Energy for Phorbol Ester Analogues

Structural ModificationPredicted Effect on Binding Free Energy (ΔG)Rationale
Absence of C12-OH groupModerate decreaseAlters hydrogen bonding network and biological activity profile.
Variation of C13 esterSignificant impactModulates hydrophobic interactions within the binding pocket.
Presence of C20-OH groupFavorable (Lower ΔG)Forms key hydrogen bonds with the C1 domain.
Presence of C3=O & C4-OHFavorable (Lower ΔG)Essential for hydrogen bonding with conserved residues.

Note: This table summarizes general trends observed in structure-activity relationship studies of phorbol ester analogues.

Future Directions and Research Gaps for 12 Deoxyphorbol 13 Angelate 20 Acetate

Exploration of Underexplored Biological Activities

The current knowledge of the bioactivity of 12-Deoxyphorbol 13-angelate 20-acetate is largely confined to its tumor-promoting and inflammatory properties. However, the diverse biological effects exhibited by structurally similar phorbol (B1677699) esters suggest a much broader and potentially therapeutically relevant activity profile for this compound. Future research should systematically investigate these underexplored areas.

Potential Biological ActivityRationale based on Related CompoundsKey Research Questions
Anticancer Activity Several 12-deoxyphorbol esters, such as prostratin (B1679730) and its analogues, have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines, including non-small cell lung cancer. nih.govresearchgate.net This activity is often mediated through the activation of specific Protein Kinase C (PKC) isoforms. nih.govDoes this compound exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines? What are the underlying molecular mechanisms?
Antiviral Activity Non-tumor-promoting phorbol esters like prostratin have shown potential in anti-HIV research.Could this compound inhibit the replication of various viruses, including retroviruses and others?
Immunomodulatory Effects Phorbol esters are potent modulators of the immune system, capable of influencing cytokine production and immune cell activation.What is the impact of this compound on different immune cell populations (T-cells, B-cells, macrophages)? Does it modulate the release of key cytokines?
Neurobiological Activity Certain 12-deoxyphorbol derivatives have been shown to promote adult neurogenesis by inducing neural progenitor cell proliferation.Does this compound have any effect on neuronal cell differentiation, survival, or regeneration?
Metabolic Effects Given the central role of PKC in cellular metabolism, investigating the influence of this compound on metabolic pathways is warranted.How does this compound affect glucose uptake, lipid metabolism, and other key metabolic processes in different cell types?

Advanced Mechanistic Investigations at the Molecular Level

A fundamental gap in the current understanding of this compound lies in the detailed molecular mechanisms that govern its biological effects. While it is presumed to act through the activation of Protein Kinase C (PKC), a family of serine/threonine kinases, the specifics of this interaction are unknown.

Future research should focus on:

PKC Isoform Selectivity: Determining which of the various PKC isoforms (conventional, novel, and atypical) are preferentially activated or inhibited by this compound is crucial. This is critical as different isoforms can mediate distinct and even opposing cellular responses. Studies on related compounds like 12-deoxyphorbol-13-O-phenylacetate-20-acetate (DOPPA) have shown a lack of in vivo selectivity, highlighting the need for specific investigation of each analogue. nih.govsigmaaldrich.com

Downstream Signaling Pathways: Identifying the downstream signaling cascades modulated by this compound is essential. For instance, studies on prostratin analogues have implicated the PKC-δ/PKD/ERK pathway in inducing apoptosis in cancer cells. nih.govresearchgate.net A comprehensive analysis of the signaling networks affected by this compound is necessary.

Molecular Modeling and Structural Biology: Computational modeling of the interaction between this compound and the C1 domain of PKC isoforms can provide valuable insights into the binding energetics and structural determinants of this interaction. nih.gov X-ray crystallography or cryo-electron microscopy of the compound in complex with its target proteins would offer definitive structural information.

Development of Novel Analogues with Targeted Biological Profiles

The synthesis of novel analogues of this compound represents a promising avenue for developing compounds with enhanced potency and selectivity for specific therapeutic applications. The biological activity of 12-deoxyphorbol esters is known to be influenced by the nature of the ester substituents.

Key strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the angelate and acetate (B1210297) moieties at the C13 and C20 positions, respectively, would help to establish a clear SAR. This would involve the synthesis of a library of derivatives with varying chain lengths, degrees of unsaturation, and aromaticity.

Pharmacophore Modeling: Based on the SAR data, pharmacophore models can be developed to guide the design of new analogues with improved binding affinity and selectivity for specific PKC isoforms or other potential targets.

Targeted Synthesis for Specific Activities: Analogues could be specifically designed to optimize for desired biological activities, such as anti-cancer or anti-inflammatory effects, while minimizing undesirable properties like tumor promotion. researchgate.netnih.gov

Systems Biology Approaches to Elucidate Broader Cellular Impact

To gain a holistic understanding of the cellular response to this compound, the application of systems biology approaches is indispensable. These methodologies can provide a comprehensive view of the global changes occurring within a cell or organism upon treatment.

Future research in this area should include:

Transcriptomics: Analyzing changes in gene expression profiles (e.g., using RNA-sequencing) in cells treated with the compound can reveal the genetic pathways that are activated or repressed.

Proteomics: Investigating alterations in the cellular proteome and post-translational modifications (e.g., phosphorylation) will identify the key proteins and signaling networks that are directly or indirectly affected.

Metabolomics: Studying the changes in the cellular metabolome will provide insights into the metabolic reprogramming induced by the compound.

Integrative Multi-Omics Analysis: Combining data from transcriptomics, proteomics, and metabolomics will enable the construction of comprehensive network models of the cellular response to this compound.

Applications in Chemical Biology Research

Beyond its potential therapeutic applications, this compound and its future analogues could serve as valuable tools in chemical biology for dissecting complex cellular processes.

Potential applications include:

Chemical Probes for Studying PKC Signaling: As a PKC activator with potentially unique properties, this compound could be used to probe the specific roles of different PKC isoforms in various cellular contexts.

Development of Activity-Based Probes: The synthesis of tagged versions of this compound (e.g., with biotin or fluorescent reporters) would facilitate the identification and characterization of its cellular binding partners and the visualization of its subcellular localization. nih.gov

Target Identification and Validation: In the event that this compound exhibits novel biological activities, it could be used as a starting point for identifying new therapeutic targets.

Conclusion

Summary of Key Research Findings on 12-Deoxyphorbol 13-angelate 20-acetate

Research specifically focused on this compound has identified it as a member of the tigliane (B1223011) diterpenoid family, naturally occurring in various species of the Euphorbia genus. Studies have successfully isolated and characterized this compound from plant sources, contributing to the broader understanding of the chemical diversity within this plant family.

One of the key findings in early research is the characterization of this compound as a weak tumor promoter in mouse skin models. This activity is a hallmark of many phorbol (B1677699) esters and is linked to their ability to activate protein kinase C (PKC), a crucial enzyme in cellular signaling pathways.

While extensive biological profiling of this specific compound is not as widespread as for some other phorbol esters, its structural similarity to more extensively studied compounds, such as prostratin (B1679730) and phorbol 12-myristate 13-acetate (PMA), suggests that it likely shares the ability to activate PKC isozymes. This activation is a central mechanism through which phorbol esters exert their biological effects.

Recent analytical studies have also focused on the identification and quantification of this compound in plant extracts, which is vital for understanding its natural distribution and for potential future applications.

Broader Academic and Research Implications

The study of this compound, and other 12-deoxyphorbol esters, holds significant implications for several areas of academic and biomedical research. The primary importance of these compounds lies in their role as molecular probes to investigate the complex functions of protein kinase C (PKC) and its downstream signaling cascades.

The differential activities observed among various phorbol esters, from potent tumor promoters to non-tumor-promoting PKC activators, provide researchers with valuable tools to dissect the specific roles of different PKC isoforms in cellular processes such as proliferation, differentiation, and apoptosis. The characterization of this compound as a weak tumor promoter adds another layer to this understanding, potentially offering a model to study the structural determinants of varying degrees of tumorigenicity.

Furthermore, the research into non-tumor-promoting 12-deoxyphorbol esters for therapeutic applications, such as in neurogenesis and as anti-cancer agents, provides a compelling rationale for further investigation of compounds like this compound. nih.gov Understanding the nuanced differences in the biological activities of these structurally related compounds could lead to the design of novel therapeutics with improved efficacy and safety profiles.

The presence of this compound in traditional medicinal plants of the Euphorbia genus also suggests a potential role in their ethnopharmacological effects. nih.gov Further research into its specific biological activities could help to validate and explain the traditional uses of these plants and may uncover new therapeutic leads.

Q & A

Q. What are the structural features of 12-deoxyphorbol 13-angelate 20-acetate, and how do they influence its biological activity?

  • Answer : The compound is a tetracyclic diterpene ester with substitutions at C13 (angelate) and C20 (acetate) positions. The absence of a hydroxyl group at C12 distinguishes it from phorbol esters like PMA (phorbol 12-myristate 13-acetate). Structural analysis via NMR and mass spectrometry (e.g., HRMSE) confirms its esterification pattern, critical for binding to protein kinase C (PKC) isoforms via the C1 domain . The angelate group at C13 enhances PKC activation specificity compared to simpler acyl chains (e.g., acetate or phenylacetate) .

Q. How is this compound isolated and purified from natural sources?

  • Answer : It is typically isolated from Euphorbia species (e.g., E. poisonii) using targeted non-polar solvent extraction followed by chromatographic separation. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMSE) is employed for purification and identification, with validation via comparison to literature NMR and MS data .

Q. What experimental methods are used to confirm PKC activation by this compound?

  • Answer :
  • In vitro : PKC activity assays using recombinant PKC isoforms (e.g., PKC-β, -ε) and substrate phosphorylation (e.g., MARCKS peptide) .
  • In situ : Translocation assays in cells (e.g., Swiss 3T3 fibroblasts) using GFP-tagged PKC isoforms to monitor membrane recruitment .
  • Controls : Co-treatment with PKC inhibitors (e.g., calphostin C) to validate specificity .

Advanced Research Questions

Q. How does this compound compare to other phorbol esters in PKC isoform selectivity?

  • Answer : Unlike PMA (pan-PKC activator), this compound shows partial selectivity for PKC-ε and PKC-β isoforms in vitro. However, in vivo studies reveal non-selective activation due to metabolism to 12-deoxyphorbol 13-phenylacetate (DOPP), which broadly activates PKC isoforms . Cross-validation using isoform-specific knockout cells or siRNA is recommended to resolve discrepancies .

Q. What downstream signaling pathways are modulated by this compound, and how can researchers dissect their contributions?

  • Answer : Key pathways include:
  • NF-κB activation : Measure IκBα degradation via immunoblotting .
  • ROS production : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
  • Gene regulation : RNA-seq or qPCR for PKC-dependent genes (e.g., MnSOD) .
    Experimental design should include time-course analyses and pathway-specific inhibitors (e.g., NAC for ROS, Bay 11-7082 for NF-κB).

Q. How can conflicting data on its neurotoxic versus neuroprotective effects be resolved?

  • Answer : Contradictions arise from concentration-dependent effects:
  • Low doses (1–10 nM) : Enhance neurotransmitter release (e.g., dopamine) via PKC-mediated synaptic vesicle trafficking .
  • High doses (>100 nM) : Induce apoptosis via sustained ERK1/2 activation .
    Researchers should perform dose-response curves in primary neurons and use PKC isoform-specific inhibitors to clarify mechanisms.

Q. What are the best practices for assessing its potential therapeutic utility in Alzheimer’s disease?

  • Answer :
  • Target engagement : Molecular docking studies (e.g., against BACE1, with binding affinity ≤ -8.9 kcal/mol) .
  • In vitro models : Treat APP-transfected cell lines and measure Aβ40/42 levels via ELISA.
  • In vivo validation : Use transgenic mouse models (e.g., APP/PS1) with PKC-β/ε inhibitors as controls .

Methodological Considerations

Q. How should researchers address its metabolic instability in long-term studies?

  • Answer :
  • Stability assays : Monitor degradation via LC-MS in cell culture media over 24–72 hours .
  • Metabolite identification : Use HRMSE to detect intermediates (e.g., DOPP) .
  • Alternative models : Use PKC-downregulated cells (via prolonged PMA pretreatment) to isolate acute vs. chronic effects .

Q. What safety protocols are essential for handling this compound?

  • Answer :
  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste disposal : Follow EPA guidelines for phorbol ester degradation (incineration or alkaline hydrolysis) .

Key Research Recommendations

  • Use isoform-specific PKC inhibitors (e.g., GF109203X) to validate signaling pathways.
  • Prioritize UHPLC-HRMSE for metabolite profiling in pharmacokinetic studies.
  • Cross-reference structural analogs (e.g., 12-deoxyphorbol 13-phenylacetate) to clarify structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.